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Compound of Interest

Compound Name: 1-(2-Pyrimidinyl)piperazine

Cat. No.: B196300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-
Pyrimidinyl)piperazine, a key chemical intermediate and metabolite in the development of

various pharmaceutical agents. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for 1-(2-Pyrimidinyl)piperazine.

¹H NMR Data
The ¹H NMR spectrum of 1-(2-Pyrimidinyl)piperazine was acquired in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Chemical Shift (ppm) Protons Assigned

8.291 2H, Pyrimidine ring

6.451 1H, Pyrimidine ring

3.782 4H, Piperazine ring (N-CH₂)

2.901 4H, Piperazine ring (N-CH₂)

2.15 1H, Piperazine ring (N-H)

Table 1: ¹H NMR chemical shifts and assignments for 1-(2-Pyrimidinyl)piperazine in CDCl₃.[1]

¹³C NMR Data
The predicted ¹³C NMR spectrum of 1-(2-Pyrimidinyl)piperazine in D₂O shows the following

chemical shifts.

Chemical Shift (ppm) Carbon Assigned

165.10 C=N (Pyrimidine)

158.5 (approx.) C-H (Pyrimidine)

110.0 (approx.) C-H (Pyrimidine)

45.3 (approx.) N-CH₂ (Piperazine)

44.80 N-CH₂ (Piperazine)

Table 2: Predicted ¹³C NMR chemical shifts for 1-(2-Pyrimidinyl)piperazine in D₂O.[2] Note:

Approximate values are based on typical chemical shifts for similar structures.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of 1-(2-Pyrimidinyl)piperazine is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as

an internal standard. The solution is then filtered into a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used to acquire the spectra.
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¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 200 ppm

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of a derivative, 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(p-tolyl)piperazine-1-

carbodithioate, provides insight into the characteristic absorption bands for the 1-(2-
pyrimidinyl)piperazine moiety.[3]

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3034 C-H stretch Aromatic (Pyrimidine)

~2980 C-H stretch Aliphatic (Piperazine)

~1577-1417 C=C and C=N stretch Aromatic ring (Pyrimidine)

~1301-1033 C-N stretch Amine (Piperazine)

Table 3: Characteristic IR absorption bands for the 1-(2-Pyrimidinyl)piperazine moiety.
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Experimental Protocol for IR Spectroscopy
Sample Preparation: A small amount of the solid 1-(2-Pyrimidinyl)piperazine is ground with

potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Mass Spectrum Data
The electron ionization (EI) mass spectrum of 1-(2-Pyrimidinyl)piperazine shows a molecular

ion peak and several fragment ions.

m/z Relative Intensity (%) Proposed Fragment

164 28.0 [M]⁺ (Molecular Ion)

122 100.0 [M - C₂H₄N]⁺

108 36.9 [M - C₃H₆N]⁺

96 49.5 [C₄H₃N₃]⁺

80 22.8 [C₄H₄N₂]⁺

69 15.6 [C₄H₅N]⁺

56 13.7 [C₃H₆N]⁺
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Table 4: Key fragments in the mass spectrum of 1-(2-Pyrimidinyl)piperazine.[4]

Proposed Fragmentation Pathway
The fragmentation of 1-(2-Pyrimidinyl)piperazine is initiated by the loss of electrons to form

the molecular ion. Subsequent fragmentation primarily involves cleavage of the piperazine ring.

[C₈H₁₂N₄]⁺˙
m/z = 164

[C₆H₈N₃]⁺
m/z = 122- C₂H₄N

[C₄H₃N₃]⁺˙
m/z = 96

- C₄H₉N

[C₅H₆N₃]⁺
m/z = 108

- CH₂

Click to download full resolution via product page

Caption: Proposed mass fragmentation pathway of 1-(2-Pyrimidinyl)piperazine.

Experimental Protocol for Mass Spectrometry
Sample Introduction: A dilute solution of 1-(2-Pyrimidinyl)piperazine in methanol is introduced

into the mass spectrometer via direct infusion.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Acquisition Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Range: m/z 50-500

Experimental Workflows
The following diagrams illustrate the general workflows for acquiring the spectroscopic data

presented in this guide.
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Caption: General workflow for NMR data acquisition and processing.
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Caption: General workflow for IR data acquisition and processing.
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Caption: General workflow for MS data acquisition and processing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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